An In-depth Technical Guide to 1,1-Diethylurea (CAS 634-95-7)
An In-depth Technical Guide to 1,1-Diethylurea (CAS 634-95-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethylurea, with the CAS number 634-95-7, is a disubstituted urea derivative that serves as a valuable building block in both chemical synthesis and materials science.[1] Also known as N,N-diethylurea, this compound is a white to light yellow crystalline powder.[2][3] Its unique structural features, particularly the presence of both hydrogen bond donors (the -NH2 group) and acceptors (the carbonyl oxygen and the tertiary amine nitrogen), make it a subject of interest in supramolecular chemistry and drug development. The urea functionality is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, which can influence drug potency and selectivity.[4] This guide provides a comprehensive overview of 1,1-diethylurea, including its physicochemical properties, synthesis, characterization, applications, and safety considerations.
Physicochemical Properties
1,1-Diethylurea is a solid at room temperature with moderate solubility in water.[1][5] Its hygroscopic nature necessitates storage in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 634-95-7 | [1] |
| Molecular Formula | C5H12N2O | [1][6] |
| Molecular Weight | 116.16 g/mol | [1][6] |
| Appearance | White to light yellow semi-transparent crystalline powder | [1][2][7] |
| Melting Point | 69-71 °C | [5][7] |
| Solubility in Water | 50 g/L | [1][5] |
| pKa | 14.77 ± 0.50 (Predicted) | [1] |
| InChI Key | TUMNHQRORINJKE-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CCN(CC)C(=O)N | [1] |
Synthesis and Purification
The synthesis of 1,1-diethylurea can be achieved through several routes, with a common laboratory-scale method involving the reaction of diethylamine with a cyanate source. The following protocol is a representative example of its synthesis.
Experimental Protocol: Synthesis of 1,1-Diethylurea
Objective: To synthesize 1,1-diethylurea from diethylamine and potassium cyanate.
Materials:
-
Diethylamine ((C2H5)2NH)
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3)
-
Deionized water
-
Diisopropyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanate in deionized water.
-
Addition of Diethylamine: Slowly add diethylamine to the potassium cyanate solution while stirring.
-
Acidification: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with diethylamine. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the mixture to a gentle reflux for 2-3 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude 1,1-diethylurea from a solvent such as diisopropyl ether to yield white to off-white crystals.[8] The choice of diisopropyl ether for recrystallization is based on the principle that the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, allowing for efficient purification from impurities.
Synthesis Workflow
Spectroscopic Characterization
The identity and purity of synthesized 1,1-diethylurea can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1,1-diethylurea is expected to show a triplet corresponding to the methyl protons (-CH3) and a quartet for the methylene protons (-CH2-) of the ethyl groups, along with a broad singlet for the amine (-NH2) protons. The integration of these peaks should correspond to a 6:4:2 ratio.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the methyl and methylene carbons of the ethyl groups, and a downfield peak for the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3200-3500 cm⁻¹), C-H stretching for the alkyl groups (around 2850-2960 cm⁻¹), and a strong C=O stretching vibration for the urea carbonyl group (around 1650-1700 cm⁻¹).[9]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of 1,1-diethylurea (116.16 g/mol ).
Applications in Research and Drug Development
The primary utility of 1,1-diethylurea in a research and drug development context lies in its ability to act as a versatile building block and its capacity for forming molecular adducts.
Cocrystal Engineering
1,1-Diethylurea has been shown to form molecular adducts and cocrystals with various carboxylic acids, including nitro-substituted aromatic carboxylic acids and pyrazine-2,3-dicarboxylic acid.[5][7] This property is of significant interest in pharmaceutical sciences for the following reasons:
-
Modification of Physicochemical Properties: The formation of cocrystals can alter the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, stability, and bioavailability, without modifying its chemical structure.
-
Intellectual Property: Novel cocrystal forms of existing drugs can be patented, providing a strategy for life cycle management of pharmaceutical products.
The ability of 1,1-diethylurea to participate in robust hydrogen bonding networks is the primary driver for its use as a cocrystal former.
Synthetic Intermediate
As a substituted urea, 1,1-diethylurea can serve as a precursor in the synthesis of more complex molecules. The urea moiety is a key structural feature in many biologically active compounds, and its derivatives are explored in the development of anticancer, antibacterial, and anti-HIV agents.[4]
Safety and Handling
1,1-Diethylurea is considered moderately toxic by the intraperitoneal route.[1] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx).[1] Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area and minimize dust generation. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[2][3]
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[3]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[1]
-
Toxicology Summary
The toxicological properties of 1,1-diethylurea have not been fully investigated.[3] The available data indicates moderate toxicity.
| Test Type | Organism | Route | Reported Dose (LDLo) | Effects | Source |
| LDLo | Mouse | Intraperitoneal | 2905 mg/kg | Behavioral: General anesthetic, somnolence, ataxia | Journal of Pharmacology and Experimental Therapeutics, Vol. 54, Pg. 188, 1935[1] |
It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]
References
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PharmaCompass. (n.d.). 1,1-Diethylurea | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Béres, K.A., Homonnay, Z., Bereczki, L., Dürvanger, Z., Petruševski, V.M., Farkas, A., & Kótai, L. (n.d.). Crystal Nanoarchitectonics and Characterization of the Octahedral Iron(III)-Nitrate Complexes with Isomer Dimethylurea Ligands. ResearchGate. Retrieved from [Link]
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Research Scientific. (n.d.). 1,1-DIETHYLUREA, 97%. Retrieved from [Link]
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OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
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Popin, R. V., & Cativiela, C. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS medicinal chemistry letters, 11(4), 433–438. Retrieved from [Link]
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ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Retrieved from [Link]
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Solubility of Things. (n.d.). 1,3-Diisopropylurea. Retrieved from [Link]
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NIH. (n.d.). Dynamic urea bond for the design of reversible and self-healing polymers. Retrieved from [Link]
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ChemBK. (2024, April 9). 1,3-diethylurea. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR NMR Chart. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). 1,1-Diethylurea, 97% | 259454-25G | SIGMA-ALDRICH. Retrieved from [Link]
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Aidic. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Retrieved from [Link]
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PharmaCompass. (n.d.). 1,3-Diethylurea | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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